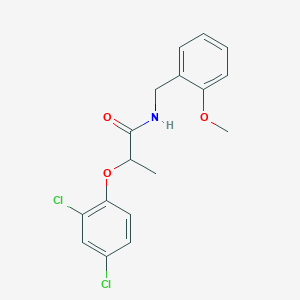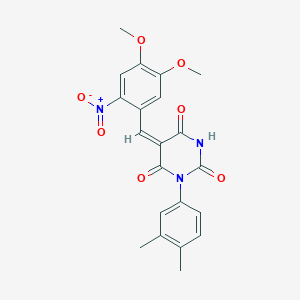
5-(1-azocanylcarbonyl)-2-benzyl-1,3-benzoxazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(1-azocanylcarbonyl)-2-benzyl-1,3-benzoxazole is a compound that has been extensively studied for its potential applications in scientific research. It is a benzoxazole derivative that has been synthesized using various methods and has shown promising results in various experiments.
Mecanismo De Acción
The mechanism of action of 5-(1-azocanylcarbonyl)-2-benzyl-1,3-benzoxazole is not fully understood. However, studies have suggested that it exerts its anticancer activity by inhibiting the activity of certain enzymes that are involved in cancer cell growth and proliferation. It has also been shown to induce oxidative stress and DNA damage in cancer cells, leading to their death.
Biochemical and Physiological Effects:
Studies have shown that 5-(1-azocanylcarbonyl)-2-benzyl-1,3-benzoxazole exhibits various biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes that are involved in cancer cell growth and proliferation. It has also been shown to induce oxidative stress and DNA damage in cancer cells, leading to their death. Additionally, it has been shown to exhibit anti-inflammatory and antioxidant properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 5-(1-azocanylcarbonyl)-2-benzyl-1,3-benzoxazole in lab experiments is its potent anticancer activity. It has shown promising results in various in vitro and in vivo studies, making it a potential candidate for further development as an anticancer agent. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to use in certain experiments.
Direcciones Futuras
There are several future directions for the study of 5-(1-azocanylcarbonyl)-2-benzyl-1,3-benzoxazole. One of the most important directions is the further investigation of its mechanism of action. Understanding how this compound exerts its anticancer activity can help in the development of more effective anticancer agents. Additionally, more studies are needed to determine the optimal dosage and administration of this compound in order to maximize its anticancer activity while minimizing any potential side effects. Furthermore, the potential applications of this compound in other scientific research fields, such as neurodegenerative diseases and inflammation, should also be explored.
Métodos De Síntesis
The synthesis of 5-(1-azocanylcarbonyl)-2-benzyl-1,3-benzoxazole has been achieved using various methods. One of the most common methods involves the reaction of benzoxazole with benzyl bromide in the presence of a base such as potassium carbonate. The resulting compound is then reacted with azocane-1-carbonyl chloride to yield the final product. Other methods involve the use of different starting materials or different reaction conditions to obtain the desired product.
Aplicaciones Científicas De Investigación
5-(1-azocanylcarbonyl)-2-benzyl-1,3-benzoxazole has been studied for its potential applications in various scientific research fields. One of the most significant applications of this compound is in the field of cancer research. Studies have shown that this compound exhibits potent anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. It has also been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest.
Propiedades
IUPAC Name |
azocan-1-yl-(2-benzyl-1,3-benzoxazol-5-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O2/c25-22(24-13-7-2-1-3-8-14-24)18-11-12-20-19(16-18)23-21(26-20)15-17-9-5-4-6-10-17/h4-6,9-12,16H,1-3,7-8,13-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBLNRTIDTVRXRI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CCC1)C(=O)C2=CC3=C(C=C2)OC(=N3)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(1-Azocanylcarbonyl)-2-benzyl-1,3-benzoxazole | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-({[1-(3,5-dichlorophenyl)-2,5-dioxo-3-pyrrolidinyl]amino}methyl)benzenesulfonamide](/img/structure/B4966710.png)
![N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-2-[(4,8-dimethyl-2-quinolinyl)thio]acetamide](/img/structure/B4966712.png)
![2-[(4-chlorophenyl)thio]-N-(4-isopropylphenyl)acetamide](/img/structure/B4966717.png)
![N~2~-[(5-chloro-2-methoxyphenyl)sulfonyl]-N~1~-cyclohexyl-N~2~-methylglycinamide](/img/structure/B4966719.png)

![3-[(7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)thio]-2,4-pentanedione](/img/structure/B4966743.png)
![3-(1-methyl-16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)phenyl acetate](/img/structure/B4966763.png)
![ethyl 4-[N-(3-chloro-2-methylphenyl)-N-(methylsulfonyl)glycyl]-1-piperazinecarboxylate](/img/structure/B4966765.png)
![N-[2-(4-methoxyphenyl)ethyl]-N'-(4-nitrophenyl)ethanediamide](/img/structure/B4966767.png)
![1-[1-(2,5-dimethylphenyl)-3-phenyl-1H-pyrazol-4-yl]-N-(5-isoxazolylmethyl)-N-methylmethanamine](/img/structure/B4966769.png)
![[(4,6,8-trimethyl-2-quinolinyl)thio]acetonitrile](/img/structure/B4966774.png)

![N-[3-(2-isopropyl-1H-imidazol-1-yl)propyl]-6-(4-methyl-1-piperazinyl)nicotinamide](/img/structure/B4966787.png)
![benzyl 2-[(2-oxo-4-phenyl-2H-chromen-7-yl)oxy]propanoate](/img/structure/B4966793.png)